

# physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline

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## Compound of Interest

Compound Name: 4-Chloro-6,7-dimethoxyquinoline

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## An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-6,7-dimethoxyquinoline**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core characteristics, experimental protocols for its synthesis, and its role in the development of anticancer agents.

## Core Physical and Chemical Properties

**4-Chloro-6,7-dimethoxyquinoline** is a solid, light brown or white to almost white crystalline powder.<sup>[1][2]</sup> It is recognized for its utility in pharmaceutical development, particularly as a crucial building block for targeted cancer therapies.<sup>[2][3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **4-Chloro-6,7-dimethoxyquinoline**.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>2</sub> [4]
Molecular Weight	223.66 g/mol [5]
CAS Number	35654-56-9[4]
Appearance	Light brown powder[1] or White to almost white powder to crystal[2]
Melting Point	132 - 136 °C[2]
Boiling Point	325.197 °C at 760 mmHg[6]
Density	1.265 g/cm <sup>3</sup> [6]
Flash Point	150.474 °C[6]
Purity	≥ 98% (GC)[2], >98.0%(GC), 99%[7]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]
Mass Spectrometry (ESI)	m/z: 224 (M+1)[8]

## Experimental Protocols

The synthesis of **4-Chloro-6,7-dimethoxyquinoline** is a critical process for its application in drug development. Several synthetic routes have been established, with a common method involving the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

### Synthesis via Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

One common method involves the use of phosphorus oxychloride (POCl<sub>3</sub>) as both a solvent and a chlorinating agent.[3]

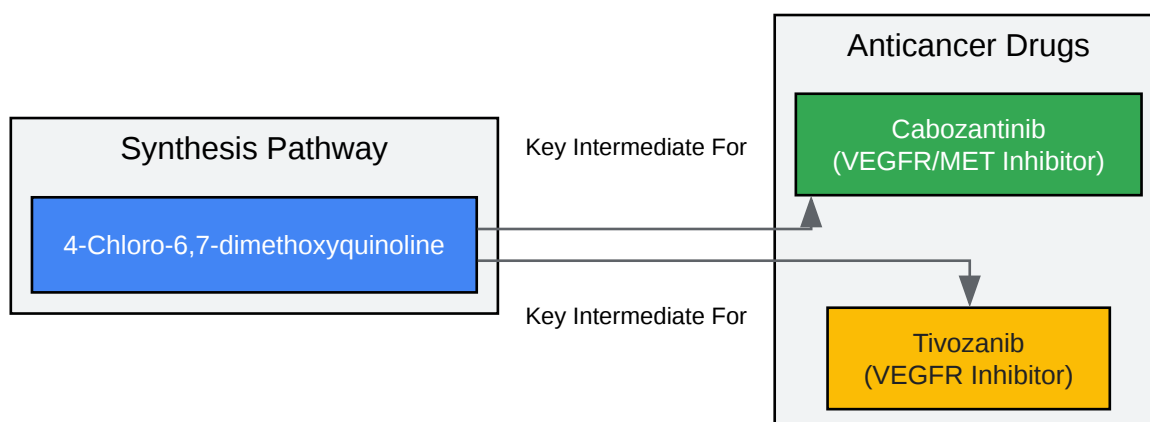
Procedure:

- A mixture of 4-hydroxy-6,7-dimethoxyquinoline and phosphorus oxychloride is prepared. The ratio of the starting material to phosphorus oxychloride can range from 1:2 to 1:90 (g/mL).[3]
- The mixture is stirred and heated to a temperature between 60-120°C for a reaction time of 1-15 hours.[3]
- The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]
- Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[8]
- The residue is then quenched, for example, by pouring it into an aqueous solution of 10% potassium carbonate.[3]
- The resulting solid crude product is collected by filtration and washed.[3][8]
- Purification is achieved through recrystallization from a mixture of ethyl acetate and ethanol to yield the final product.[3]

A similar protocol involves heating a mixture of 6,7-dimethoxynaphthalen-1-ol and  $\text{POCl}_3$  under reflux for 6 hours.[8] After removal of excess  $\text{POCl}_3$ , the residue is treated with crushed ice and the pH is adjusted to 8 with 50% aqueous NaOH to precipitate the crude product, which is then purified by column chromatography.[8]

## Key Applications and Logical Relationships

**4-Chloro-6,7-dimethoxyquinoline** is a pivotal intermediate in the synthesis of several small-molecule kinase inhibitors used in oncology.[1][3] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.



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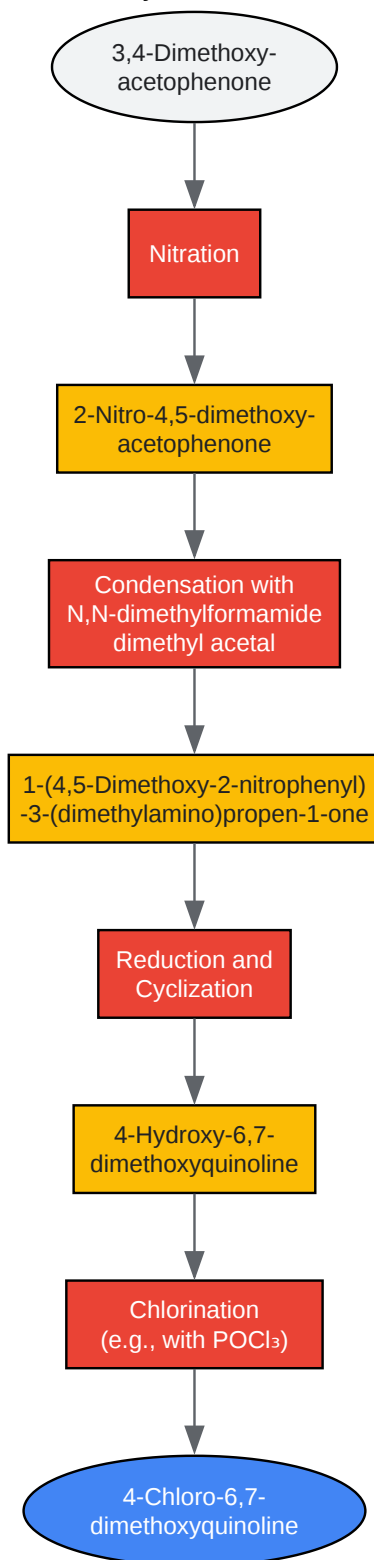
Role as a key intermediate in anticancer drug synthesis.

The diagram above illustrates the central role of **4-Chloro-6,7-dimethoxyquinoline** as a precursor in the synthesis of Cabozantinib and Tivozanib, both of which are significant in cancer therapy.[3]

## Experimental and Synthetic Workflows

The synthesis of **4-Chloro-6,7-dimethoxyquinoline** can be achieved through various multi-step procedures. A representative workflow starts from 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, reduction/cyclization, and a final chlorination step.

## General Synthesis Workflow



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A multi-step synthesis route for the target compound.

This workflow demonstrates a common pathway for producing 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield the final product, **4-Chloro-6,7-dimethoxyquinoline**.<sup>[3]</sup> Another documented approach begins with 3,4-dimethoxyaniline, which undergoes nitration and reduction, followed by cyclization and chlorination.<sup>[3]</sup> The choice of synthetic route can depend on factors such as the availability of starting materials and desired yield.<sup>[3]</sup>

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